[4-(5-methyl-1H-tetrazol-1-yl)phenyl](4-phenylpiperazin-1-yl)methanone
CAS No.:
Cat. No.: VC19988397
Molecular Formula: C19H20N6O
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.
methanone -](/images/structure/VC19988397.png)
Specification
Molecular Formula | C19H20N6O |
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Molecular Weight | 348.4 g/mol |
IUPAC Name | [4-(5-methyltetrazol-1-yl)phenyl]-(4-phenylpiperazin-1-yl)methanone |
Standard InChI | InChI=1S/C19H20N6O/c1-15-20-21-22-25(15)18-9-7-16(8-10-18)19(26)24-13-11-23(12-14-24)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3 |
Standard InChI Key | MOFGAINTIGWLTR-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN=NN1C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Introduction
Structural Analysis and Nomenclature
The systematic IUPAC name, 4-(5-methyl-1H-tetrazol-1-yl)phenylmethanone, delineates its core components:
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Tetrazole moiety: A five-membered aromatic ring containing four nitrogen atoms and a methyl substituent at the 5-position. The 1H-tetrazol-1-yl group is attached para to the methanone group on the phenyl ring.
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Phenylpiperazine moiety: A piperazine ring substituted with a phenyl group at the 4-position, connected to the methanone group.
The molecule’s planar tetrazole ring and the conformationally flexible piperazine group suggest a balance between aromatic stability and dynamic structural adaptability, which may influence its receptor-binding capabilities .
Synthetic Pathways and Reaction Optimization
Tetrazole Ring Synthesis
The synthesis of 5-methyl-1H-tetrazol-1-yl derivatives typically involves cyclization reactions. For example, 1-methyl-1H-tetrazol-5-amine (CAS 5422-44-6) is synthesized via methylation of 5-aminotetrazole using dimethyl sulfate under alkaline conditions, yielding a mixture of regioisomers separable via solubility differences . Key steps include:
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Methylation: Reaction of 5-aminotetrazole with dimethyl sulfate in aqueous sodium hydroxide, followed by reflux and crystallization to isolate 1-methyl-1H-tetrazol-5-amine (51% yield) .
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Isomer separation: Differential solubility in methylene chloride and isopropanol allows purification of the desired regioisomer .
Piperazine-Methanone Coupling
The phenylpiperazinyl methanone segment is synthesized through nucleophilic acyl substitution. For instance, phenyl(4-phenylpiperazin-1-yl)methanone (CAS 18907-52-3) is prepared by reacting benzoyl chloride with 1-phenylpiperazine in the presence of a base . This method could be adapted to attach the tetrazole-bearing phenyl group via a methanone linker.
Final Assembly
Coupling the tetrazole-substituted phenyl ring to the piperazine-methanone fragment likely employs a Friedel-Crafts acylation or Ullmann-type coupling. A hypothetical pathway involves:
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Acylation: Reacting 4-(5-methyl-1H-tetrazol-1-yl)benzoyl chloride with 1-phenylpiperazine in dichloromethane.
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Purification: Column chromatography or recrystallization to isolate the final product.
Physicochemical Properties
Predicted Solubility and Lipophilicity
Using data from analogous compounds:
Property | Value (Predicted) | Source Compound |
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Log P (octanol-water) | 2.1–2.5 | Phenylpiperazine analogs |
Water solubility | 10–20 mg/mL | Tetrazole derivatives |
pKa | 4.9 (tetrazole NH) | Tetrazole analogs |
The tetrazole ring’s acidity (pKa ~4.9) suggests ionization at physiological pH, enhancing aqueous solubility, while the phenylpiperazine group contributes to lipophilicity, favoring blood-brain barrier penetration .
Spectral Characterization
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1H NMR: Expected signals include:
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13C NMR: Carbonyl resonance at δ 165–170 ppm, tetrazole carbons at δ 150–160 ppm .
Applications in Medicinal Chemistry
Lead Optimization
The compound’s modular structure allows for iterative modifications:
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Tetrazole substitution: Introducing electron-withdrawing groups at the 5-position to modulate acidity.
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Piperazine substitution: Replacing phenyl with pyridyl to enhance solubility.
Prodrug Development
Esterification of the methanone carbonyl could improve oral bioavailability, with enzymatic hydrolysis regenerating the active compound in vivo.
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